molecular formula C9H17ClN2O B1443305 N,N-Diallyl-2-(methylamino)acetamide hydrochloride CAS No. 1219972-27-6

N,N-Diallyl-2-(methylamino)acetamide hydrochloride

Cat. No.: B1443305
CAS No.: 1219972-27-6
M. Wt: 204.7 g/mol
InChI Key: KDFHFUKXIXWRRC-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-(methylamino)acetamide hydrochloride is a chemical compound with the molecular formula C9H17ClN2O and a molecular weight of 204.7 g/mol . This compound is known for its unique structure, which includes both allyl and methylamino groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-2-(methylamino)acetamide hydrochloride typically involves the reaction of allyl chloride with N-methylaminoacetamide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then purified using industrial crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diallyl-2-(methylamino)acetamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N,N-Diallyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The allyl groups in the compound allow it to form covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

  • N,N-Dimethyl-2-(methylamino)acetamide hydrochloride
  • N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride
  • 2-(Methylamino)acetamide

Comparison: N,N-Diallyl-2-(methylamino)acetamide hydrochloride is unique due to the presence of allyl groups, which confer distinct reactivity and chemical properties. Compared to similar compounds, it exhibits different reactivity patterns in substitution and oxidation reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(methylamino)-N,N-bis(prop-2-enyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-4-6-11(7-5-2)9(12)8-10-3;/h4-5,10H,1-2,6-8H2,3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFHFUKXIXWRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(CC=C)CC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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